molecular formula C18H22N4S B2841867 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2380176-96-3

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No.: B2841867
CAS No.: 2380176-96-3
M. Wt: 326.46
InChI Key: GQROZXFMXSPIPV-UHFFFAOYSA-N
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Description

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound with a unique structure that combines elements of pyrimidine, azetidine, and thienopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the azetidine ring and the thienopyridine moiety. Common reagents used in these steps include various halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest. It may serve as a ligand in the study of protein-ligand interactions or as a probe in biochemical assays.

Medicine

Medicinally, 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for a range of applications in material science and engineering.

Mechanism of Action

The mechanism of action of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[d]pyrimidine derivatives: These compounds share the cyclopenta[d]pyrimidine core but differ in their substituents.

    Azetidine derivatives: Compounds with the azetidine ring structure, which may have different functional groups attached.

    Thienopyridine derivatives: Molecules containing the thienopyridine moiety, with variations in the attached groups.

Uniqueness

What sets 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine apart is its combination of these three distinct structural elements

Properties

IUPAC Name

5-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4S/c1-12-19-16-4-2-3-15(16)18(20-12)22-10-14(11-22)21-7-5-17-13(9-21)6-8-23-17/h6,8,14H,2-5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQROZXFMXSPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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